N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide: is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, along with various functional groups such as carbamoyl, ethyl, and phenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-2-26-12-17(21(29)24-15-10-8-14(9-11-15)20(23)28)19-18(13-26)22(30)27(25-19)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H2,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNDTKSKONPMMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions. One common method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This reaction forms the pyrazolo[4,3-c]pyridine core, which is then further functionalized to introduce the carbamoyl, ethyl, and phenyl groups.
Industrial Production Methods: For industrial-scale production, the synthesis route is optimized to improve yields and reduce costs. This often involves the use of high-yielding intermediates and efficient catalysts. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Industrial methods may also include the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Pyrazole-Pyridine Annulation
Analogous to methods in pyrazolo[3,4-b]pyridine synthesis (Source ), condensation of 5-aminopyrazoles with α-oxo ketene dithioacetals (OKDTAs) under acid catalysis (e.g., trifluoroacetic acid, PTSA) generates the fused pyrazole-pyridine backbone. For the target compound, regioselectivity is influenced by the C(3) substituent (ethyl group) and the electron-withdrawing carboxamide.
| Catalyst | Equiv | Time (h) | Yield (%) | Regioselectivity (Ratio) |
|---|---|---|---|---|
| F3CCO2H | 0.3 | 6 | 89 | 3:1 (16a:17a) |
| PTSA | 1.0 | 12 | 82 | 1:1 |
Carboxamide Hydrolysis
The 7-carboxamide undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
Conditions :
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Acidic: 6M HCl, reflux, 12 h
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Basic: 2M NaOH, 80°C, 8 h
Nucleophilic Substitution at the Carbamoyl Group
The 4-carbamoylphenyl substituent participates in substitution reactions with electrophiles (e.g., alkyl halides) under basic conditions:
Electrophilic Aromatic Substitution
The pyridine ring undergoes nitration or sulfonation at electron-rich positions (C4 or C6), directed by the carboxamide’s electron-withdrawing effect:
| Reaction | Reagent | Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | C6 | 65 |
| Sulfonation | ClSO3H, 50°C | C4 | 58 |
Oxidation of the Pyrazole Ring
The pyrazole moiety is resistant to mild oxidants but reacts with KMnO4 under acidic conditions to cleave the N–N bond, forming a diketone intermediate.
Stability and Degradation
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Photodegradation : Exposure to UV light (254 nm) results in N–O bond cleavage in the pyridine ring.
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Thermal Stability : Decomposes above 250°C without melting.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrazolo[4,3-c]pyridine have shown promising results against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
A study published in Molecules demonstrated that modifications in the pyrazolo[4,3-c]pyridine structure can enhance its cytotoxic effects on cancer cells. The researchers utilized molecular docking studies to predict the binding affinity of these compounds to specific cancer targets, revealing that certain derivatives could inhibit tumor growth effectively .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. In a study focusing on the synthesis and biological evaluation of pyrazole derivatives, it was found that compounds with similar structures exhibited antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed that these compounds had varying degrees of effectiveness against different microbial strains .
Table 1: Anticancer Activity of Pyrazolo[4,3-c]pyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
| N-(4-carbamoylphenyl)... | A549 (Lung Cancer) | 12 | Inhibition of proliferation |
Table 2: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | Staphylococcus aureus | 18 |
| Compound D | Escherichia coli | 20 |
| N-(4-carbamoylphenyl)... | Candida albicans | 15 |
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity. This can result in the inhibition of enzyme activity, alteration of signal transduction pathways, and changes in cellular processes .
Comparison with Similar Compounds
Pyridine-3-carboxamide analogs: These compounds share a similar pyridine core and exhibit comparable biological activities, such as anti-cancer and anti-inflammatory properties.
Cycloalka[c]pyridine derivatives: These compounds have a cycloalkane ring fused to the pyridine core and are known for their anticancer and antimicrobial activities.
Coumarin 7-carboxamide derivatives: These compounds contain a coumarin core with carboxamide substitutions and are investigated for their fungicidal and anti-tumor activities.
Uniqueness: N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide stands out due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This versatility makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Biological Activity
N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS Number: 921577-58-4) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 415.4 g/mol. The compound features a pyrazolo[4,3-c]pyridine core which is known for its diverse biological activities.
Research indicates that this compound exhibits multiple modes of action:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its anti-inflammatory properties.
- Modulation of Receptor Activity : The compound may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and neuronal excitability.
- Antioxidant Properties : Preliminary studies suggest that it may scavenge free radicals, thereby reducing oxidative stress in cells.
Pharmacological Effects
The biological activity of this compound has been evaluated in various biological assays:
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential use in treating inflammatory diseases such as arthritis and colitis.
- Neuroprotective Effects : In a model of neurodegeneration, this compound exhibited protective effects against glutamate-induced toxicity in neuronal cultures. This points to its potential utility in neurodegenerative disorders like Alzheimer's disease.
- Anticancer Properties : In vitro studies showed that this compound inhibited the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation.
Q & A
Q. What are the recommended synthetic routes for preparing N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxamide?
The synthesis typically involves multi-step reactions starting with pyrazole and pyridine precursors. Key steps include cyclization under reflux conditions (e.g., using DMF as a solvent at 100–120°C) and amide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt). Purification often employs column chromatography with gradients of ethyl acetate/hexane (3:1 to 1:1) to isolate the product in >75% yield. Reaction optimization focuses on controlling temperature and solvent polarity to minimize byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethyl group at C5, phenyl at C2).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]⁺ = 447.18 Da).
- X-ray Crystallography : For resolving 3D conformation and hydrogen-bonding patterns (if crystalline) .
Q. How does the compound’s solubility and stability influence experimental design?
The compound exhibits moderate solubility in DMSO and DMF but limited solubility in aqueous buffers. Stability studies suggest degradation under strong acidic/basic conditions (pH <3 or >10). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to maintain stability .
Q. What preliminary assays are used to evaluate its biological activity?
Initial screening includes:
- Enzyme Inhibition Assays : Measure IC₅₀ against kinases or phosphodiesterases using fluorescence-based substrates.
- Cellular Viability Assays : Test cytotoxicity in HEK-293 or HeLa cells via MTT or resazurin assays (48–72 hr exposure) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound class?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols by:
Q. What strategies optimize the compound’s selectivity for specific molecular targets?
To enhance selectivity:
Q. How can reaction conditions be optimized for scalable synthesis?
Apply design of experiments (DOE) to test variables:
- Solvent : Compare DMF vs. THF for cyclization efficiency.
- Catalyst : Screen Pd/C or CuI for coupling steps.
- Temperature : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 150°C vs. 6 hr conventional heating) .
Q. What advanced techniques elucidate its mechanism of action in complex biological systems?
Mechanistic studies employ:
Q. How do structural modifications impact pharmacokinetic properties?
To improve ADME profiles:
- LogP Adjustments : Introduce polar groups (e.g., -OH or -COOH) to reduce lipophilicity.
- Metabolic Stability : Test in liver microsomes (human/rat) and identify metabolic soft spots via LC-HRMS .
Q. What computational tools predict synthetic feasibility for novel analogs?
Tools like ICReDD’s reaction path search (quantum chemical calculations) and RetroSynth (retrosynthetic planning) prioritize routes with high yields and minimal steps. Validate predictions with small-scale pilot reactions .
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. enzymatic activity) .
- Advanced SAR : Use fragment-based drug design (FBDD) libraries to explore substituent effects on potency .
- Reaction Optimization : Leverage machine learning (e.g., Bayesian optimization) to automate condition screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
